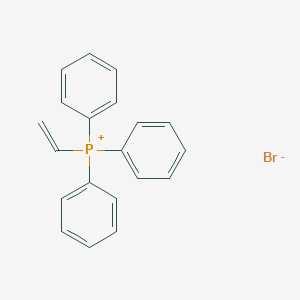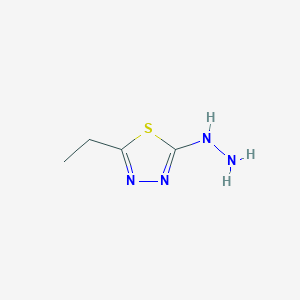
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole (EHPT) is a heterocyclic organic compound that has gained attention due to its potential application in the field of medicinal chemistry. EHPT belongs to the class of thiadiazole derivatives, which have been studied extensively for their pharmacological properties. EHPT has been reported to possess a wide range of biological activities, including anticancer, antitubercular, and antifungal properties.
Mechanism Of Action
The exact mechanism of action of 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole is not well understood. However, it has been proposed that 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole exerts its biological activity through the inhibition of various enzymes and proteins involved in cell proliferation and survival. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has also been reported to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and proliferation.
Biochemical And Physiological Effects
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has been shown to possess a wide range of biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in various cancer cell lines. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has been reported to exhibit antitubercular activity by inhibiting the synthesis of mycolic acids, which are essential components of the bacterial cell wall. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has also been shown to possess antifungal activity by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane.
Advantages And Limitations For Lab Experiments
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. However, 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole also has several limitations. It is a highly reactive compound and requires careful handling. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole is also relatively unstable and can decompose over time, which can affect its biological activity.
Future Directions
There are several future directions for the study of 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole. One potential area of research is the development of 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole derivatives with improved biological activity and stability. Another area of research is the investigation of the mechanism of action of 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole and its derivatives. Further studies are also needed to evaluate the safety and toxicity of 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole in vivo. Overall, 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has the potential to be a valuable tool in the field of medicinal chemistry and warrants further investigation.
Synthesis Methods
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole can be synthesized by the reaction of 2-ethyl-5-nitro-1,3,4-thiadiazole with hydrazine hydrate in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the reduction of the nitro group to the amino group, followed by the reaction with hydrazine hydrate to form the hydrazine derivative. The final product is obtained by the removal of the water molecule from the hydrazine derivative.
Scientific Research Applications
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has been extensively studied for its potential application in the field of medicinal chemistry. It has been reported to possess a wide range of biological activities, including anticancer, antitubercular, and antifungal properties. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit antitubercular activity against Mycobacterium tuberculosis, the bacteria responsible for causing tuberculosis. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has also been shown to possess antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes.
properties
CAS RN |
116035-53-1 |
|---|---|
Product Name |
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole |
Molecular Formula |
C4H8N4S |
Molecular Weight |
144.2 g/mol |
IUPAC Name |
(5-ethyl-1,3,4-thiadiazol-2-yl)hydrazine |
InChI |
InChI=1S/C4H8N4S/c1-2-3-7-8-4(6-5)9-3/h2,5H2,1H3,(H,6,8) |
InChI Key |
XVDDGCIIUDCQMW-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NN |
Canonical SMILES |
CCC1=NN=C(S1)NN |
synonyms |
1,3,4-Thiadiazole,2-ethyl-5-hydrazino-(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



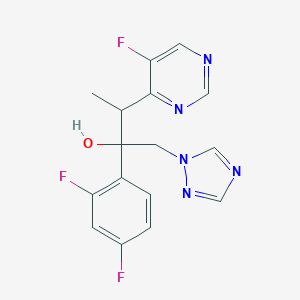


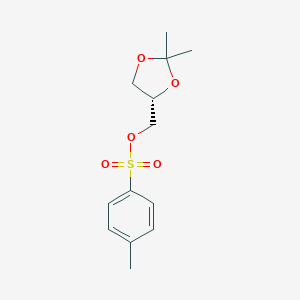
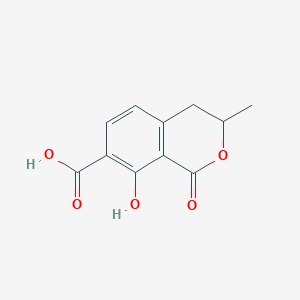
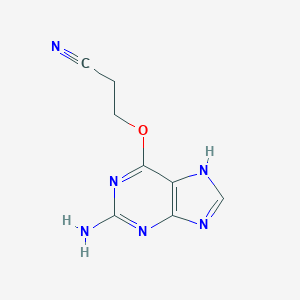


![methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B44465.png)

![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)
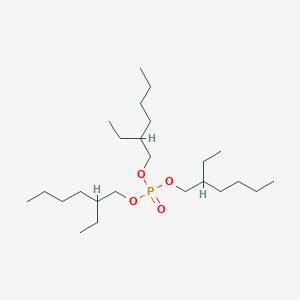
![Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B44477.png)
